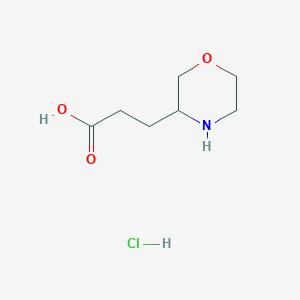

3-Morpholin-3-yl-propionic acid hydrochloride

概要

説明

3-Morpholin-3-yl-propionic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO3 and a molecular weight of 195.65 g/mol . It is an off-white solid that is commonly used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholin-3-yl-propionic acid hydrochloride typically involves the reaction of morpholine with an appropriate propionic acid derivative under controlled conditions. One common method involves the use of acrylic acid esters, which are reacted with morpholine in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is purified through crystallization or other suitable methods to obtain the desired purity level .

化学反応の分析

Types of Reactions

3-Morpholin-3-yl-propionic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

科学的研究の応用

3-Morpholin-3-yl-propionic acid hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

作用機序

The mechanism of action of 3-Morpholin-3-yl-propionic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .

類似化合物との比較

Similar Compounds

- 2-Morpholin-3-yl-propionic acid

- 4-Morpholin-3-yl-propionic acid

- 3-Morpholin-2-yl-propionic acid

Uniqueness

3-Morpholin-3-yl-propionic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific research applications .

生物活性

3-Morpholin-3-yl-propionic acid hydrochloride (CAS No. 1571212-21-9) is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its morpholine ring and propionic acid moiety, which contribute to its unique properties. The molecular structure allows for interactions with various biological targets, influencing cellular functions and signaling pathways.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Studies have shown that this compound can reduce neuronal cell death and promote cell survival under stress conditions, such as oxidative stress or excitotoxicity.

2. Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens. In vitro studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in combating bacterial infections.

3. Antinociceptive Properties

Preclinical studies indicate that this compound may possess antinociceptive properties, which could be beneficial in pain management therapies. Animal models have shown reduced pain responses following administration of the compound, indicating its potential as a novel analgesic agent.

The biological activity of this compound is thought to involve several mechanisms:

- Receptor Interaction : The compound may act as an antagonist at specific receptors involved in pain perception and neuroprotection.

- Modulation of Neurotransmitter Release : It is believed to influence the release of neurotransmitters, thereby affecting synaptic transmission and neuronal excitability.

- Antioxidant Activity : The compound may exhibit antioxidant properties, reducing oxidative stress within cells and protecting against damage from reactive oxygen species.

Table 1: Summary of Biological Activities

| Biological Activity | Description | Reference |

|---|---|---|

| Neuroprotective Effects | Reduces neuronal cell death under stress conditions | |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | |

| Antinociceptive Properties | Decreases pain responses in animal models |

Case Study: Neuroprotection in Parkinson's Disease Models

A study conducted on animal models of Parkinson's disease demonstrated that treatment with this compound led to significant improvements in motor function and reduced dopaminergic neuron loss. The neuroprotective effect was attributed to the compound's ability to inhibit apoptotic pathways and enhance cellular resilience against neurotoxic agents.

特性

IUPAC Name |

3-morpholin-3-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c9-7(10)2-1-6-5-11-4-3-8-6;/h6,8H,1-5H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJFJCGDHWVZGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。